molecular formula C16H9ClN2O4S2 B5011773 (5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5011773
M. Wt: 392.8 g/mol
InChI Key: XXIATVPAMIKIIK-RIYZIHGNSA-N
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Description

(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with various substituents, makes it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4S2/c17-10-2-4-11(5-3-10)18-15(21)14(25-16(18)24)8-9-1-6-13(20)12(7-9)19(22)23/h1-8,20H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIATVPAMIKIIK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

    Base catalysts: such as sodium hydroxide or potassium carbonate.

    Solvents: like ethanol or methanol.

    Reaction conditions: typically involve refluxing the mixture for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its anti-inflammatory properties could be beneficial in treating conditions like arthritis, while its anticancer activity could lead to new cancer treatments.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example:

    Antimicrobial activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Anti-inflammatory activity: It could inhibit the production of pro-inflammatory cytokines.

    Anticancer activity: It might induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

What sets (5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of substituents, which confer unique biological activities

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